molecular formula C75H108FN25O13 B12380894 Cyclorasin 9A5

Cyclorasin 9A5

Cat. No.: B12380894
M. Wt: 1586.8 g/mol
InChI Key: STTDVDZQIPNJOX-QOGSZLFSSA-N
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Description

Cyclorasin 9A5 is an 11-residue cyclic peptide discovered through combinatorial library screening, designed to inhibit the RAS-RAF interaction by targeting GTP-loaded KRAS . Its sequence includes D-amino acids (e.g., D-Ala, D-Nal) and three arginine residues, contributing to cell permeability and amphipathic properties . This compound binds near the SW1 loop of KRAS(G12V), overlapping with the p1 pocket, and disrupts downstream signaling (ERK, AKT) in RAS-mutant cancer cells . It exhibits potent antiproliferative activity (LD50 ~3 μM in H1299 cells) but has raised controversy due to conflicting reports about its specificity .

Chemical Reactions Analysis

Cyclorasin 9A5 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Key Findings:

  • Binding Affinity : Cyclorasin 9A5 exhibits a strong binding affinity for Ras-GTP compared to Ras-GDP, with selectivity ratios favoring Ras-GTP by sixfold .
  • Cell Permeability : The compound is cell-permeable, allowing it to enter human cancer cells effectively .
  • Inhibition of Signaling Pathways : It inhibits critical signaling pathways such as RAF/MEK/ERK and PI3K/AKT/mTOR, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Table 1: Summary of this compound's Anticancer Activity

Cell LineIC50 (µM)Mechanism of ActionObserved Effects
H1299 (N-Ras Q61K)3Inhibition of Ras-Raf interactionInduction of apoptosis
H358 (K-Ras G12V)3Inhibition of MEK and ERK phosphorylationReduced cell growth
A549 (wild-type)>20Off-target effects observedCytotoxicity without Ras dependency

Case Studies

  • Lung Cancer Models : In studies involving H1299 lung cancer cells expressing mutant N-Ras, this compound demonstrated potent anti-proliferative effects. The compound induced apoptosis and increased caspase-3 activity significantly when treated at concentrations around 10 µM .
  • Mechanistic Studies : Further investigations revealed that this compound effectively inhibited the phosphorylation of downstream targets such as Akt and MEK, confirming its role in blocking Ras-mediated signaling pathways. Flow cytometry analyses indicated that treatment with this compound resulted in significant morphological changes in treated cells, consistent with apoptotic processes .
  • Comparative Analysis : A comparative study highlighted that while this compound showed effective inhibition of Ras signaling, other compounds with similar mechanisms exhibited varying degrees of effectiveness based on their structural modifications. For instance, modifications to the peptide structure led to enhanced binding affinities and cellular activities .

Challenges and Considerations

Despite its promising applications, there are challenges associated with this compound:

  • Off-target Effects : Some studies have indicated potential off-target cytotoxic activities at higher concentrations (above 20 µM), raising concerns about specificity .
  • False Positives in Binding Studies : Recent findings suggest that this compound might exhibit false-positive binding characteristics under certain experimental conditions, necessitating further validation of its binding interactions with Ras proteins .

Comparison with Similar Compounds

KRpep-2d

  • Binding Specificity : KRpep-2d, a macrocyclic peptide, binds specifically to KRAS-G12D with a co-crystal structure confirming interaction at the effector-binding region . In contrast, Cyclorasin 9A5 lacks specific binding, as shown by HDX-MS and SPR, which revealed global destabilization of KRAS instead of localized protection .
  • Cellular Effects: KRpep-2d stabilizes KRAS and inhibits signaling without membrane disruption. This compound, however, triggers lactate dehydrogenase (LDH) release (EC50 = 30 μM), indicating nonspecific cell lysis .
  • Structural Features : KRpep-2d’s arginine residues mediate specific electrostatic interactions, while this compound’s arginines contribute to membrane permeabilization and aggregation-prone behavior .

Table 1: this compound vs. KRpep-2d

Parameter This compound KRpep-2d
Binding Specificity Non-specific (global KRAS destabilization) Specific (co-crystal confirmed)
IC50 120 nM (RAS-RAF inhibition) 0.2 μM (KRAS-G12D binding)
Cellular Mechanism Membrane disruption (LDH release) Targeted RAS signaling inhibition
Structural Basis Amphipathic arginine/aromatic motif Electrostatic arginine interactions

SAH-SOS1A

  • Binding Behavior: Like this compound, SAH-SOS1A lacks specific KRAS binding, as confirmed by ITC and SPR . Both induce KRAS destabilization and nonspecific interactions with proteins like MDM2 and eIF4E .
  • Cytotoxicity : Both peptides exhibit off-target antiproliferative effects in KRAS-independent cell lines (e.g., U-2 OS, A549) at >20 μM, linked to membrane disruption rather than RAS inhibition .
  • Structural Differences : SAH-SOS1A’s stapled hydrocarbon enhances membrane interaction, while this compound’s cyclic scaffold promotes conformational plasticity .

Table 2: this compound vs. SAH-SOS1A

Parameter This compound SAH-SOS1A
Binding Assays False-positive in MST ; no SPR/ITC binding No binding to KRAS
LDH Release EC50 = 30 μM EC50 = 10 μM
Key Modifications Cyclic scaffold with D-amino acids Stapled α-helix

Cyclorasin 9A54

  • Cell Permeability : Cyclorasin 9A54, a structural analog, has reduced cell permeability due to steric hindrance from bulky residues (Tle-2, dVal-3), unlike 9A5’s flexible amphipathic structure .
  • Activity : Despite similar RAS-RAF inhibition (IC50 = 0.018 μM), 9A54 shows weaker cellular activity (LD50 >10 μM) due to endosomal entrapment .

Table 3: this compound vs. 9A54

Parameter This compound Cyclorasin 9A54
Cell Permeability High (diffuse cytoplasmic uptake) Low (punctate fluorescence)
Structural Feature Flexible residues (D-Ala, 4F-Phe) Bulky Tle-2/dVal-3
Cellular LD50 ~3 μM >10 μM

Small-Molecule RAS Inhibitors

  • Kobe0065/Kobe2601 : These small molecules target RAS-GTP but lack the cell permeability of cyclic peptides .

Key Controversies and Limitations

  • Binding Specificity : While early studies suggested this compound binds KRAS-GTP , orthogonal assays (SPR, ITC, HDX-MS) refute specific interactions, attributing activity to membrane disruption .
  • Assay Interference : this compound’s amphipathic nature causes aggregation, leading to false positives in MST and fluorescence polarization assays .

Biological Activity

Cyclorasin 9A5 is a cyclic peptide that has garnered attention for its potential as a therapeutic agent, particularly in the context of targeting Ras proteins, which are implicated in various cancers. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cellular effects, and comparative studies with related compounds.

Overview of this compound

This compound is an 11-mer cyclic peptide designed to inhibit the Ras-Raf protein interaction. It exhibits characteristics typical of cell-penetrating peptides (CPPs), which facilitate its entry into cells. The structural conformation of this compound plays a crucial role in its biological activity, particularly its ability to permeabilize cell membranes and exert cytotoxic effects.

Binding Affinity and Target Interaction

Initial studies indicated that this compound was thought to bind to KRas, a critical player in cell signaling pathways that regulate cell growth and survival. However, more recent findings suggest that this compound does not bind to KRas directly. Instead, it destabilizes the protein structure, leading to cellular effects through mechanisms unrelated to direct binding:

  • Thermal Shift Assay : Demonstrated that this compound reduces the melting temperature of KRas, indicating destabilization rather than specific binding .
  • Hydrogen-Deuterium Exchange Mass Spectrometry : Showed increased deuterium uptake in the presence of this compound, further supporting the notion of protein unfolding .

Cytotoxic Effects

This compound has been associated with significant cytotoxicity, primarily attributed to its ability to induce membrane rupture rather than specific target inhibition. This was evidenced by:

  • Lactate Dehydrogenase (LDH) Release Assays : Indicated that this compound causes cell lysis at concentrations between 10–30 μM .
  • Anti-Proliferative Activity : Demonstrated strong inhibition of cell proliferation in KRas-independent cell lines such as U-2 OS and A549 .

Conformational Plasticity

The conformational dynamics of this compound are critical for its function. Studies reveal that:

  • In aqueous environments, this compound adopts an extended conformation.
  • In less polar solvents like DMSO, it transitions to a compact amphipathic structure conducive to cell permeabilization .

This conformational flexibility is essential for its ability to penetrate cellular membranes effectively.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Peptide Structure Type Cell Penetration Binding Affinity (K_d) Mechanism of Action
This compoundCyclic peptideYesNon-specific (587 nM)Membrane destabilization
SAH-SOS1Stapled peptideYesNon-binderMembrane rupture
KRpep-2dCyclic peptideYesSpecificDirect binding to KRas

Case Studies and Research Findings

  • Cellular Studies : Research demonstrated that this compound effectively enters human cancer cells and disrupts Ras signaling pathways indirectly by causing cellular stress and membrane damage .
  • Biophysical Characterization : Advanced techniques such as surface plasmon resonance confirmed the non-binding nature of this compound to KRas while revealing off-target interactions with other proteins .
  • Structural Insights : NMR studies highlighted the importance of side chain bulkiness in determining the conformational adaptability necessary for cellular activity .

Q & A

Basic Research Questions

Q. How is the IC50 value of Cyclorasin 9A5 determined in Ras-Raf interaction assays?

this compound's IC50 (120 nM) is typically measured using competitive binding assays in vitro. Fluorescence polarization or surface plasmon resonance (SPR) can quantify displacement of Raf from Ras. Validation via LC-MS/MS ensures peptide integrity and concentration accuracy during assays, with inter-laboratory studies confirming precision (±12% accuracy) .

Q. What structural features enable this compound's cell permeability?

this compound incorporates d-amino acids (e.g., d-Ala, d-Nle) to resist proteolytic degradation and a cyclic backbone for rigidity. Its arginine-rich motif (RRR) enhances membrane penetration via charge interactions. NMR studies reveal that conformational flexibility in DMSO promotes amphipathic structures, facilitating membrane traversal .

Q. Which analytical methods validate this compound's purity and stability?

LC-MS/MS is the gold standard for purity validation, achieving >95% purity with inter-laboratory reproducibility (CV <15% for LLOQ). Stability is ensured by storage at -20°C in lyophilized form, with periodic reanalysis to monitor degradation .

Q. What role do d-amino acids play in this compound's bioactivity?

d-amino acids (e.g., d-Nal, d-Nle) enhance metabolic stability by evading proteases. They also optimize steric interactions with Ras's Switch I/II domains, as shown in molecular docking simulations .

Advanced Research Questions

Q. How can computational modeling improve this compound's membrane anchoring?

Myristoylation or farnesylation at the N-terminus (e.g., replacing Ala with Gly) enhances membrane anchoring. Molecular dynamics simulations demonstrate that farnesyl-modified this compound increases K-Ras4B binding to lipid bilayers by 55%, improving inhibitory efficacy .

Q. What strategies address this compound's lack of RAS isoform specificity?

Directed evolution of peptide libraries or structure-guided mutagenesis can refine selectivity. For example, substituting the R9 motif with CRD fragments (e.g., RKTFLKLA) reduces off-target effects but requires balancing charge and hydrophobicity for membrane interaction .

Q. How do solvent conditions affect this compound's conformational dynamics?

In aqueous environments, this compound adopts extended conformations, while DMSO induces compact, amphipathic structures critical for cell entry. Adjacent bulky residues (e.g., Tle-2/dVal-3 in analog 9A54) hinder this flexibility, reducing permeability .

Q. How can conflicting data on this compound's efficacy across RAS mutants be reconciled?

Discrepancies arise from variations in RAS activation states (GTP vs. GDP) and membrane lipid composition. Standardizing assays using GTP-loaded KRAS(G12V) and including anionic lipids (e.g., phosphatidylserine) in model membranes improves reproducibility .

Q. What experimental designs mitigate off-target effects in this compound studies?

Co-treatment with RAS pathway inhibitors (e.g., MEK/ERK blockers) controls confounding signaling. Isoform-specific knockdown (siRNA) or CRISPR-edited cell lines further isolate this compound's effects on Ras-Raf versus parallel pathways .

Q. How does this compound's efficacy compare in 2D vs. 3D cancer models?

3D spheroids or organoids better mimic tumor microenvironments, where peptide penetration is limited. Encapsulation in nanoparticles or PEGylation improves bioavailability in these models, as suggested by in vitro–in vivo translation challenges noted in preclinical studies .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., SPR for binding, Western blot for downstream pathway inhibition) .
  • Experimental Reproducibility : Adhere to storage protocols (-20°C, lyophilized) and validate peptide batches via LC-MS/MS before use .

Properties

Molecular Formula

C75H108FN25O13

Molecular Weight

1586.8 g/mol

IUPAC Name

3-[(2S,5S,8S,11R,14S,17S,20S,23R,26S,29S,32R)-32-butyl-14,17,20,26-tetrakis(3-carbamimidamidopropyl)-29-[(4-fluorophenyl)methyl]-8-[(1R)-1-hydroxyethyl]-5-(1H-indol-3-ylmethyl)-11-methyl-23-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]propanamide

InChI

InChI=1S/C75H108FN25O13/c1-4-5-17-50-62(105)97-55(29-30-59(77)103)67(110)100-58(38-46-39-90-49-18-9-8-16-48(46)49)70(113)101-60(41(3)102)71(114)91-40(2)61(104)92-51(19-10-31-86-72(78)79)63(106)93-52(20-11-32-87-73(80)81)64(107)94-53(21-12-33-88-74(82)83)65(108)99-57(37-43-23-26-44-14-6-7-15-45(44)35-43)69(112)96-54(22-13-34-89-75(84)85)66(109)98-56(68(111)95-50)36-42-24-27-47(76)28-25-42/h6-9,14-16,18,23-28,35,39-41,50-58,60,90,102H,4-5,10-13,17,19-22,29-34,36-38H2,1-3H3,(H2,77,103)(H,91,114)(H,92,104)(H,93,106)(H,94,107)(H,95,111)(H,96,112)(H,97,105)(H,98,109)(H,99,108)(H,100,110)(H,101,113)(H4,78,79,86)(H4,80,81,87)(H4,82,83,88)(H4,84,85,89)/t40-,41-,50-,51+,52+,53+,54+,55+,56+,57-,58+,60+/m1/s1

InChI Key

STTDVDZQIPNJOX-QOGSZLFSSA-N

Isomeric SMILES

CCCC[C@@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)F)CCCNC(=N)N)CC3=CC4=CC=CC=C4C=C3)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)C)[C@@H](C)O)CC5=CNC6=CC=CC=C65)CCC(=O)N

Canonical SMILES

CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)F)CCCNC(=N)N)CC3=CC4=CC=CC=C4C=C3)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)C)C(C)O)CC5=CNC6=CC=CC=C65)CCC(=O)N

Origin of Product

United States

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